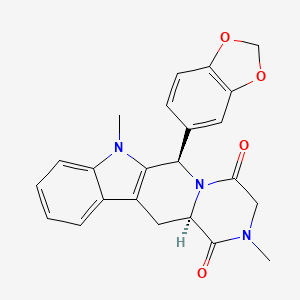
4,4'-((1,4-Phenylenebis(methylene))bis(oxy))dibenzoic acid
Descripción general
Descripción
“4,4’-((1,4-Phenylenebis(methylene))bis(oxy))dibenzoic acid” is a chemical compound with the molecular formula C22H18O6 . It has been used in the synthesis of coordination polymers .
Molecular Structure Analysis
The molecular structure of this compound consists of a 1,4-phenylene group bridged by methylene groups and ether linkages, with benzoic acid groups at the 4,4’ positions . The exact 3D conformer is not provided in the available resources.Physical And Chemical Properties Analysis
This compound has a molecular weight of 378.4 g/mol. It has 2 hydrogen bond donors, 6 hydrogen bond acceptors, and 8 rotatable bonds. Its exact mass and monoisotopic mass are 378.11033829 g/mol. It has a topological polar surface area of 93.1 Ų and a complexity of 451 .Aplicaciones Científicas De Investigación
Metal-Organic Frameworks and Coordination Polymers
- Synthesis of Coordination Polymers : This compound has been utilized in the synthesis of various metal-organic complexes and coordination polymers, exhibiting diverse structures and properties. These structures include molecular chairs, one-dimensional coordination polymers, and two-dimensional layer structures, highlighting its versatility as a building block in coordination chemistry (Dai et al., 2009); (Dai et al., 2010).
Photocatalytic Applications
- Degradation of Organic Pollutants : Coordination polymers synthesized using this compound have demonstrated promising photocatalytic properties, particularly in the degradation of organic dye pollutants like methyl violet (Lu et al., 2021); (Lu et al., 2021).
Sensing and Detection Applications
- Luminescence Sensing : Coordination polymers formed with this compound have been studied for their luminescence sensing properties, particularly in detecting metal ions like Fe3+ and their potential medical applications (Liu & Liang, 2021).
Structural Studies
- Crystal Structure Analysis : This compound's derivatives have been used to study molecular and crystal structures, offering insights into the conformational flexibility and arrangement of polymer chains (Iqbal et al., 2019).
Applications in Medicine
- Medical Treatment Research : Studies have explored the treatment activity of compounds derived from this acid on conditions like child allergic purpura and bronchopneumonia, investigating mechanisms like cytokine release and signaling pathway activation (Song et al., 2021).
Miscellaneous Applications
- Diverse Coordination Polymers : The flexibility of this compound as a ligand has enabled the synthesis of a wide array of coordination polymers with different metal ions, displaying varied structures and properties (Hu et al., 2013); (Wang et al., 2015).
Propiedades
IUPAC Name |
4-[[4-[(4-carboxyphenoxy)methyl]phenyl]methoxy]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O6/c23-21(24)17-5-9-19(10-6-17)27-13-15-1-2-16(4-3-15)14-28-20-11-7-18(8-12-20)22(25)26/h1-12H,13-14H2,(H,23,24)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYEXKJKXZHOWPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C(=O)O)COC3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



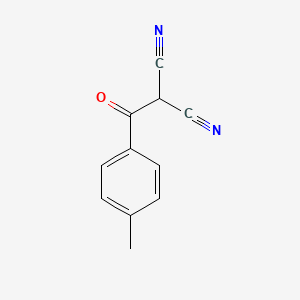
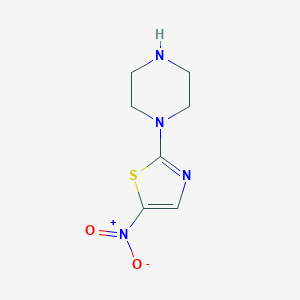

![4-Ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-(2-(methylamino)ethyl)benzenesulfonamide](/img/structure/B3328463.png)

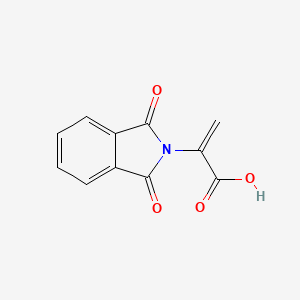

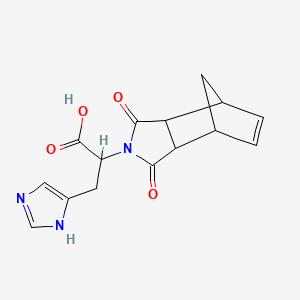


![2-Methoxy-3-(4-(2-(5-methyl-2-phenyloxazol-4-yl)ethoxy)benzo[b]thiophen-7-yl)propanoic acid](/img/structure/B3328504.png)

